Home > Products > Screening Compounds P121412 > Binospirone mesylate
Binospirone mesylate - 124756-23-6

Binospirone mesylate

Catalog Number: EVT-433277
CAS Number: 124756-23-6
Molecular Formula: C21H30N2O7S
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Buspirone, known by its trade name Buspar, is an azaspirodecanedione anxiolytic agent that has been in clinical use for the treatment of generalized anxiety disorders. Unlike traditional anxiolytics such as benzodiazepines, buspirone has a unique structure and pharmacology, which allows it to alleviate anxiety without causing significant sedation, muscle relaxation, or anticonvulsant effects. Its mechanism of action is complex and involves multiple neurotransmitter systems, including serotonergic, dopaminergic, and noradrenergic pathways4.

Applications in Various Fields

Buspirone's unique pharmacological profile has made it a subject of interest in various fields of medicine. In psychiatry, buspirone is primarily used to treat generalized anxiety disorders, where its efficacy has been found to be comparable to that of benzodiazepines. However, it has the advantage of not causing psychomotor impairment, which is a common side effect of benzodiazepines. This makes buspirone a safer option for patients who need to maintain alertness and coordination in their daily activities4.

The potential use of buspirone in depression and panic disorders is still under investigation. Its effects on monoaminergic transmission suggest that it could have antidepressant properties, but more research is needed to establish its effectiveness in these conditions2.

In terms of safety, buspirone is well-tolerated, with a low frequency of adverse effects. The most common side effects reported are headaches, dizziness, nervousness, and lightheadedness. Notably, buspirone does not seem to have the potential for abuse or physical dependence, and withdrawal symptoms have not been reported, which distinguishes it from many other anxiolytics4.

Synthesis Analysis

Methods of Synthesis
The synthesis of binospirone mesylate can be derived from established routes for buspirone. The initial steps typically involve:

  1. Formation of the Spirocyclic Structure: This is achieved through the reaction of 1-(pyrimidin-2-yl)piperazine with a suitable alkylating agent, such as 1-bromobutane, to form the spirocyclic framework.
  2. Functionalization: Subsequent reactions may involve the introduction of functional groups necessary for the final structure, including carbonyl and amine functionalities.
  3. Mesylation: The final step involves the conversion of the hydroxyl group into a mesylate group, which enhances solubility and bioavailability.

The synthesis parameters, such as temperature and solvent choice, are critical for optimizing yield and purity. For example, reactions may be conducted in polar aprotic solvents at controlled temperatures to minimize side reactions and maximize product formation .

Molecular Structure Analysis

Molecular Structure
Binospirone mesylate features a complex spirocyclic structure that includes a piperazine ring fused with a pyrimidine moiety. The molecular formula is represented as C21H31N5O2C_{21}H_{31}N_{5}O_{2}, with a molecular weight of approximately 385.5 g/mol .

Key structural elements include:

  • A spirodecane framework that contributes to its unique pharmacological properties.
  • A mesylate group that enhances solubility and stability.
  • Multiple stereocenters that may influence its biological activity.

The three-dimensional conformation of binospirone mesylate plays a crucial role in its interaction with serotonin receptors, particularly affecting its agonistic activity at the 5-HT1A receptor sites .

Chemical Reactions Analysis

Chemical Reactions Involving Binospirone Mesylate
Binospirone mesylate undergoes several chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to serotonin 5-HT1A receptors, where it acts as a partial agonist.
  2. Metabolism: In vivo, binospirone mesylate is metabolized primarily by cytochrome P450 enzymes (specifically CYP3A4), leading to hydroxylated metabolites that retain some pharmacological activity.
  3. Degradation Pathways: Under acidic or basic conditions, binospirone mesylate may hydrolyze, resulting in the release of active components or degradation products that could affect efficacy .
Mechanism of Action

Mechanism of Action
The anxiolytic effects of binospirone mesylate are primarily attributed to its action on serotonin receptors:

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Binospirone mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is more soluble in polar solvents due to the presence of the mesylate group.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within typical ranges for similar compounds.

These properties are essential for formulation development and ensuring consistent therapeutic efficacy .

Applications

Scientific Applications
Binospirone mesylate has potential applications in various fields:

  1. Anxiety Disorders Treatment: Primarily investigated for generalized anxiety disorder due to its unique mechanism compared to traditional anxiolytics.
  2. Psychiatric Research: Its profile makes it a candidate for studying alternative treatments for depression and other mood disorders.
  3. Pharmacological Studies: Binospirone mesylate serves as a valuable tool for understanding serotonin receptor dynamics and their role in anxiety modulation.

Further research is warranted to explore these applications comprehensively and establish binospirone mesylate's place in clinical practice .

Introduction to Binospirone Mesylate

Historical Development and Discovery of Azapirone Derivatives

The azapirone class emerged from systematic efforts to develop non-benzodiazepine anxiolytics without sedative, cognitive, or dependence liabilities. Buspirone (approved 1986) was the prototypical azapirone, originating from research on arylpiperazine derivatives in the 1960s–1970s. Chemists initially sought antipsychotics but discovered unexpected anxiolytic properties through serendipitous observation of clinical effects [1] [9]. This spurred targeted development of structurally related compounds:

  • First-generation azapirones: Buspirone, gepirone, and ipsapirone shared a core azaspirodecanedione structure coupled with an arylpiperazine moiety. Their mechanism was later linked to partial agonism at presynaptic and postsynaptic 5-HT1A receptors [1] [9].
  • Second-generation refinements: Binospirone (MDL-73,005-EF) was synthesized in the late 1980s by replacing buspirone’s pyrimidinylpiperazine group with a 2,3-dihydrobenzodioxane methylamine chain. This modification aimed to enhance 5-HT1A specificity and optimize receptor efficacy profiles [4] [5].

Table 1: Evolution of Key Azapirone Derivatives

CompoundStructural FeaturesPrimary Development Era
BuspironeAzaspirodecanedione + pyrimidinylpiperazine1970s (Approved 1986)
GepironeAzaspirodecanedione + pyrimidinylpiperazine1980s
TandospironeAzaspirodecanedione + pyrimidinylpiperazine1980s
BinospironeAzaspirodecanedione + benzodioxane methylamineLate 1980s/Early 1990s

The pharmacological goal driving Binospirone’s development was to achieve superior receptor subtype selectivity and functional specificity compared to earlier azapirones, particularly regarding differential activity at presynaptic versus postsynaptic 5-HT1A sites [4] [9].

Structural and Functional Classification Within the Anxiolytic Pharmacopeia

Binospirone mesylate belongs to the azaspirodecanedione chemical class. Its molecular formula is C₂₀H₂₆N₂O₄·CH₄SO₃ (molar mass: 454.54 g/mol), featuring three critical domains:

  • Azaspirodecanedione core: A lipophilic, conformationally constrained bicyclic structure that promotes CNS penetration
  • Ethylenediamine linker: A spacer unit enabling optimal receptor interaction
  • 2,3-Dihydrobenzodioxane methylamine: The aryl region conferring 5-HT1A specificity, replacing buspirone’s pyrimidinylpiperazine to reduce dopaminergic interactions [4] [5] [7]

Functionally, Binospirone mesylate is classified as a serotonin 5-HT1A receptor modulator with regionally selective actions:

  • Presynaptic autoreceptor partial agonism: Reduces raphe nucleus serotonin neuron firing, initially decreasing serotonin release
  • Postsynaptic receptor antagonism: Blocks serotonin effects in cortical and limbic projection areas [4]

This contrasts sharply with:

  • Benzodiazepines: Positive allosteric modulators of GABAA receptors causing nonspecific neural inhibition
  • SSRIs: Serotonin reuptake inhibitors that indirectly enhance serotonergic transmission everywhere
  • Buspirone: Mixed 5-HT1A partial agonist with significant dopamine D2 receptor antagonism (Ki ~240–484 nM) [7] [8]

Table 2: Functional Classification of Binospirone Mesylate Among Anxiolytics

Mechanistic ClassPrototype AgentsBinospirone’s Distinctive Features
GABAA modulatorsDiazepam, AlprazolamNo GABAergic activity; no sedation/muscle relaxation
Serotonin reuptake inhibitorsSertraline, ParoxetineDirect receptor modulator; no effect on serotonin transport
5-HT1A receptor ligandsBuspirone, GepironeRegionally differentiated pre/postsynaptic actions
Mixed monoaminergic agentsHydroxyzine, MirtazapineSelective for 5-HT1A receptors only

Comparative Positioning Among 5-HT1A Receptor-Targeting Agents

Binospirone mesylate occupies a unique niche within the 5-HT1A pharmacopeia due to its functional selectivity (biased agonism) and receptor compartment specificity. Key comparisons include:

  • Versus Buspirone:
  • Binospirone has 10-fold lower affinity for dopamine D2/D3 receptors (Ki >1,000 nM vs. 98–484 nM for buspirone), minimizing risks of extrapyramidal effects [7] [8]
  • It demonstrates more pronounced autoreceptor versus postsynaptic selectivity, evidenced by in vivo microdialysis showing greater suppression of raphe firing versus cortical activity modulation [4]
  • Buspirone produces active metabolites (e.g., 1-PP) with α2-adrenoceptor antagonism, whereas Binospirone’s metabolites are pharmacologically inert [7] [8]

  • Versus Full Agonists (e.g., 8-OH-DPAT):

  • 8-OH-DPAT potently activates both presynaptic and postsynaptic 5-HT1A receptors (EC50 = 7.0 μM in tyrosine hydroxylase inhibition assays)
  • Binospirone shows moderate presynaptic efficacy (EC50 = 48.4 μM) but negligible postsynaptic activation, functioning instead as a functional antagonist at cortical sites [3] [4]

  • Mechanistic Differentiation from Gepirone/Ipsapirone:

  • In rat striatal synaptosomes, gepirone weakly inhibits tyrosine hydroxylation (EC50 = 836 μM) versus Binospirone’s moderate inhibition (EC50 = 48.4 μM), indicating divergent presynaptic effects [3]
  • Unlike ipsapirone (which activates both receptor populations), Binospirone’s postsynaptic antagonism prevents excessive hippocampal/cortical serotonin signaling linked to side effects like nausea [4] [6]

The therapeutic implications of Binospirone’s receptor profile include:

  • Anxiolytic Efficacy: Mediated via presynaptic 5-HT1A autoreceptor agonism, dampening pathological serotonin hyperactivity in anxiety circuits [4] [6]
  • Reduced Side Effects: Postsynaptic antagonism avoids serotonin syndrome risks associated with full agonists
  • Cognitive Preservation: Minimal D2/D3 receptor binding prevents working memory impairments seen with buspirone at high doses [4] [7]

Table 3: Pharmacodynamic Comparison of 5-HT1A-Targeting Anxiolytics

ParameterBinospironeBuspirone8-OH-DPATGepirone
5-HT1A PresynapticPartial agonistPartial agonistFull agonistPartial agonist
5-HT1A PostsynapticAntagonistPartial agonistFull agonistPartial agonist
D2 Receptor Affinity>1,000 nM240–484 nMNegligible>1,000 nM
Tyrosine Hydroxylase Inhibition (EC50)48.4 μMNot reported7.0 μM836 μM
Key Functional EffectRegion-selective modulationPan-receptor partial agonismPan-receptor full activationModerate autoreceptor activity

Properties

CAS Number

124756-23-6

Product Name

Binospirone mesylate

IUPAC Name

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid

Molecular Formula

C21H30N2O7S

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4)

InChI Key

JXBLEDCYKVWLJI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3

Synonyms

8-(2-((2,3-dihydro-1,4-benzodioxin-2-yl)methylamino)ethyl)-8-azaspiro(4,5)decan-7,9-dione
binospirone mesylate
MDL 73005
MDL 73005EF
MDL-73005

Canonical SMILES

CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.